molecular formula C26H17Br B3029938 9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene CAS No. 844679-02-3

9-([1,1'-Biphenyl]-3-yl)-10-bromoanthracene

Cat. No.: B3029938
CAS No.: 844679-02-3
M. Wt: 409.3 g/mol
InChI Key: WCMCZLIOCXISPX-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to the anthracene core, which is further substituted with a biphenyl group

Mechanism of Action

Target of Action

This compound is part of a group of chemicals known as anthracenes, which are often used in the field of semiconductors

Action Environment

The action of 9-Bromo-10-(3-phenylphenyl)anthracene can be influenced by various environmental factors . For instance, the presence of light could potentially influence its behavior due to its photochemical properties Additionally, the pH and temperature of the environment could also affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

9-Bromo-10-(3-phenylphenyl)anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular proteins and DNA . These interactions often result in the modulation of enzyme activity and can influence cellular redox states.

Cellular Effects

The effects of 9-Bromo-10-(3-phenylphenyl)anthracene on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK and NF-κB pathways . These pathways are crucial for regulating gene expression related to inflammation, apoptosis, and cell survival. Additionally, 9-Bromo-10-(3-phenylphenyl)anthracene can alter cellular metabolism by affecting mitochondrial function and ATP production.

Molecular Mechanism

At the molecular level, 9-Bromo-10-(3-phenylphenyl)anthracene exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription. Furthermore, it can inhibit or activate specific enzymes, such as those involved in the detoxification of xenobiotics. Changes in gene expression are also observed, as 9-Bromo-10-(3-phenylphenyl)anthracene can modulate the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

The stability and degradation of 9-Bromo-10-(3-phenylphenyl)anthracene in laboratory settings are important factors to consider. Over time, this compound can undergo photodegradation when exposed to light, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term studies have shown that 9-Bromo-10-(3-phenylphenyl)anthracene can have persistent effects on cellular function, including sustained oxidative stress and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 9-Bromo-10-(3-phenylphenyl)anthracene vary with dosage. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to severe oxidative damage, inflammation, and cell death. Threshold effects are observed, where a certain dosage level triggers a marked increase in adverse effects. Toxicological studies have highlighted the importance of dose-dependent responses and the potential for cumulative toxicity with prolonged exposure.

Metabolic Pathways

9-Bromo-10-(3-phenylphenyl)anthracene is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. Enzymes such as cytochrome P450s and glutathione S-transferases play crucial roles in the metabolism of this compound . These enzymes facilitate the conversion of 9-Bromo-10-(3-phenylphenyl)anthracene into more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of 9-Bromo-10-(3-phenylphenyl)anthracene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 9-Bromo-10-(3-phenylphenyl)anthracene can affect its localization and biological activity, with potential implications for its therapeutic and toxicological effects.

Subcellular Localization

The subcellular localization of 9-Bromo-10-(3-phenylphenyl)anthracene is influenced by its chemical properties and interactions with cellular components. This compound can localize to the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm and mitochondria, where it can affect cellular metabolism and signaling pathways. Post-translational modifications and targeting signals may also play a role in directing 9-Bromo-10-(3-phenylphenyl)anthracene to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene typically involves the bromination of anthracene followed by a Suzuki coupling reaction with a biphenyl derivative. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Suzuki coupling reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated anthracene derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Amino or thiol-substituted anthracene derivatives.

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrogenated anthracene derivatives.

Scientific Research Applications

Chemistry: 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

Industry: In the industrial sector, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structural features make it a candidate for the development of new materials with desirable electronic properties.

Comparison with Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    9-Bromoanthracene: A brominated derivative of anthracene without the biphenyl substitution.

Uniqueness: 9-([1,1’-Biphenyl]-3-yl)-10-bromoanthracene is unique due to the combination of the biphenyl and brominated anthracene moieties. This structural feature imparts distinct electronic properties, making it suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

9-bromo-10-(3-phenylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMCZLIOCXISPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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